Hexyl trichloroacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
hexyl 2,2,2-trichloroacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Cl3O2/c1-2-3-4-5-6-13-7(12)8(9,10)11/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGLOWVVUOBEJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290315 | |
| Record name | Hexyl trichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37587-86-3 | |
| Record name | NSC67976 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexyl trichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloroacetic acid hexyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Advanced Synthetic Methodologies for Hexyl Trichloroacetate and Analogous Trichloroacetate Esters
Direct Esterification and Transesterification Approaches
Direct esterification, particularly the Fischer-Speier method, and transesterification remain fundamental routes for producing alkyl trichloroacetates. wikipedia.orgmasterorganicchemistry.com These equilibrium-driven processes involve the reaction of trichloroacetic acid or a source ester with an alcohol, typically driven to completion by manipulating reaction conditions. wikipedia.orgwikipedia.org
The efficacy of esterification and transesterification is highly dependent on the catalyst employed. Catalysts enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol. wikipedia.org
Brønsted Acids: Strong protonic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are conventional catalysts for Fischer esterification. wikipedia.org They protonate the carbonyl oxygen of trichloroacetic acid, activating it for reaction. masterorganicchemistry.com Trichloroacetic acid itself, being a strong acid, can also exhibit self-catalytic activity in some syntheses. sid.irthieme-connect.de
Lewis Acids: Lewis acids, such as scandium(III) triflate, offer alternative catalytic pathways. wikipedia.org They coordinate to the carbonyl oxygen, increasing its electrophilic character. Other metal-based systems, including those involving zirconium oxide or montmorillonite (B579905) clays, have also been explored for esterification reactions under various conditions. rsc.org
Enzymatic Catalysts: Lipases are increasingly used for transesterification under milder conditions, offering high selectivity and avoiding harsh reagents. wikipedia.org
Table 1: Catalytic Systems for Alkyl Trichloroacetate (B1195264) Synthesis
| Catalyst Type | Specific Catalyst Example | Typical Reaction | Key Feature |
| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Fischer-Speier Esterification | Traditional, cost-effective catalyst for reacting carboxylic acids and alcohols. wikipedia.org |
| Brønsted Acid | p-Toluenesulfonic Acid (TsOH) | Fischer-Speier Esterification | Solid, less corrosive alternative to sulfuric acid. wikipedia.org |
| Lewis Acid | Scandium(III) Triflate | Fischer-Speier Esterification | Effective catalyst, particularly for sensitive substrates. wikipedia.org |
| Heterogeneous | Amberlyst-15 | Direct Esterification | A solid polymeric acid catalyst that simplifies product purification. |
| Enzymatic | Lipase | Transesterification | Provides high selectivity under mild, environmentally benign conditions. wikipedia.org |
Optimizing reaction parameters is crucial for maximizing the yield of hexyl trichloroacetate, as the esterification is a reversible process. masterorganicchemistry.com
Key optimization strategies include:
Water Removal: The continuous removal of water, a byproduct of esterification, shifts the equilibrium toward the product side. This is commonly achieved using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene (B28343) or hexane. wikipedia.org
Reagent Stoichiometry: Using a large excess of one reactant, typically the less expensive one (e.g., the alcohol), can drive the reaction to completion. wikipedia.orgmasterorganicchemistry.com Studies have shown that increasing the alcohol-to-acid ratio significantly improves ester yield. masterorganicchemistry.com
Temperature Control: Reaction temperatures are typically elevated (60–110 °C) to increase the reaction rate. wikipedia.org However, precise temperature control is necessary to prevent the decomposition of thermally sensitive trichloroacetic acid.
Solvent Choice: While the reaction can be run without a solvent, non-polar solvents are often used to facilitate water removal. wikipedia.org The choice of solvent can also influence reaction kinetics.
Table 2: Optimization of Direct Esterification of Trichloroacetic Acid
| Parameter | Condition | Effect on Yield | Reference |
| Water Removal | Use of Dean-Stark trap | Significantly increases yield by shifting equilibrium | wikipedia.org |
| Reagent Ratio | Large excess of alcohol (e.g., hexanol) | Increases conversion of the limiting reagent (acid) | masterorganicchemistry.com |
| Temperature | Refluxing at 60-110 °C | Increases reaction rate | wikipedia.org |
| Catalyst | Presence of strong acid (H₂SO₄, TsOH) | Accelerates attainment of equilibrium | wikipedia.org |
| Solvent | Non-polar (e.g., Toluene) | Facilitates azeotropic water removal | wikipedia.org |
Catalytic Systems for Alkyl Trichloroacetate Formation
Functionalization Strategies Utilizing Trichloroacetate Derivatives
Alkyl trichloroacetates like the hexyl ester are not just final products but also versatile intermediates for constructing more complex molecular architectures through functionalization reactions.
Alkyl trichloroacetates are excellent substrates for Atom Transfer Radical Reactions (ATRR), a powerful method for forming carbon-carbon bonds. chimia.ch In these reactions, a transition metal catalyst, typically based on ruthenium or copper, facilitates the transfer of a chlorine atom from the trichloroacetate to generate a dichloromethyl radical. chimia.chmdpi.com This radical then adds to an olefin, and the resulting radical is quenched by chlorine atom transfer from the oxidized metal catalyst, regenerating the active catalyst and forming the final product. chimia.ch
Ruthenium complexes such as RuCl₂(PPh₃)₃ and Cp*RuCl₂(PPh₃) have been extensively studied for the ATRR of ethyl trichloroacetate with olefins like styrene (B11656). chimia.chnih.govresearchgate.net The reaction mechanism involves the initial formation of a •CCl₂CO₂Et radical, which is the key intermediate for addition to the double bond. chimia.ch This strategy allows for the synthesis of complex chlorinated esters that are otherwise difficult to access.
Table 3: Ruthenium Catalysts in ATRR of Alkyl Trichloroacetates
| Catalyst | Substrate (Olefin) | Trichloroacetate Analog | Product Type | Reference |
| Cp*RuCl₂(PPh₃)/Mg | Styrene | Ethyl trichloroacetate | Adduct of styrene and the trichloroacetate | chimia.chnih.gov |
| RuCl₂(PPh₃)₃ | Terminal Olefins | Ethyl trichloroacetate | Dichloro-γ-lactones (via intramolecular cyclization) | mdpi.com |
| Homobimetallic Ru-indenylidene complex | α,ω-Dienes | Trichloroacetate-functionalized dienes | Polyhalogenated bicyclic lactones | ingentaconnect.com |
Beyond ATRR, trichloroacetate esters participate in other significant carbon-carbon bond-forming reactions. One notable example involves their reaction with carbonyl compounds mediated by a bimetallic redox system, such as lead dichloride/gallium (PbCl₂/Ga). rsc.orgrsc.org This process allows ethyl trichloroacetate to react with aldehydes and ketones to produce ethyl β-substituted α,α-dichloropropionates in moderate to excellent yields. rsc.orgrsc.org This transformation is a variation of the Reformatsky reaction, where an organometallic intermediate derived from the haloester adds to a carbonyl group. rsc.org
These reactions underscore the utility of the trichloroacetate group as a precursor to reactive intermediates for building molecular complexity. The electron-withdrawing nature of the trichloromethyl group facilitates the formation of carbanionic or radical species that are central to these C-C bond formations. alevelchemistry.co.uk
Atom Transfer Radical Reactions (ATRR) in Alkyl Trichloroacetate Synthesis
Novel Reagents and Precursors for this compound Synthesis
While direct esterification is common, alternative precursors offer milder conditions and different reactivity profiles for synthesizing this compound.
Trichloroacetic Anhydride (B1165640): This highly reactive reagent readily acylates alcohols, including hexanol, to form the corresponding trichloroacetate ester. chemicalbook.com The reaction is typically rapid and efficient, driven by the formation of the stable trichloroacetate leaving group. Trichloroacetic anhydride is particularly useful for acylating sensitive alcohols under non-acidic conditions. chemicalbook.com
Trichloroacetonitrile (B146778): Alcohols react with trichloroacetonitrile (Cl₃CCN) in the presence of a base to form O-alkyl trichloroacetimidates. wikipedia.org These imidates are stable, isolable intermediates. wikipedia.org For example, benzyl (B1604629) alcohol reacts with trichloroacetonitrile to form benzyl trichloroacetimidate (B1259523), a useful benzylating agent. wikipedia.org While primarily used for other functional group transformations like the Overman rearrangement, trichloroacetimidates can also serve as precursors in certain esterification protocols, particularly through symbiotic activation where a carboxylic acid substrate promotes the reaction without an external catalyst. researchgate.netorgsyn.org
Table 4: Precursors for this compound Synthesis
| Precursor | Reagent Class | Reaction with Hexanol | Key Features | Reference |
| Trichloroacetic Anhydride | Acylating Agent | Acylation | Highly reactive; avoids water byproduct and equilibrium limitations. chemicalbook.com | |
| Trichloroacetonitrile | Nitrile | Forms O-hexyl trichloroacetimidate intermediate | Creates a versatile intermediate for further transformations or as an activated form for esterification. wikipedia.org | |
| Trichloroacetyl Chloride | Acyl Halide | Acylation | Very high reactivity, but generates corrosive HCl byproduct. google.com |
Iii. Spectroscopic and Structural Elucidation of Hexyl Trichloroacetate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within hexyl trichloroacetate (B1195264).
The ¹H NMR spectrum of hexyl trichloroacetate is predicted to show distinct signals corresponding to the protons of the hexyl chain. The electron-withdrawing trichloroacetate group significantly influences the chemical shift of the adjacent methylene (B1212753) protons (-O-CH₂-), shifting them downfield compared to a simple alkane. The signals for the hexyl group protons would appear as a series of multiplets, with predictable chemical shifts and coupling patterns based on their proximity to the ester oxygen.
The expected signals are:
A triplet for the terminal methyl group (H-6') protons, coupled to the adjacent methylene group.
A complex multiplet for the four internal methylene groups (H-2', H-3', H-4', H-5'), which often overlap.
A distinct triplet for the methylene protons directly attached to the ester oxygen (H-1'), shifted furthest downfield due to the oxygen's deshielding effect. The typical coupling constant (³J) for vicinal protons on sp³ carbons is in the range of 6-8 Hz. libretexts.org
Table 1: Predicted ¹H NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1' (O-CH₂ -R) | ~ 4.35 | Triplet (t) | ~ 6.7 | 2H |
| H-2' (-CH₂-CH₂ -CH₂) | ~ 1.70 | Quintet (p) | ~ 6.8 | 2H |
| H-3', H-4', H-5' | ~ 1.30 - 1.45 | Multiplet (m) | - | 6H |
| H-6' (-CH₃ ) | ~ 0.90 | Triplet (t) | ~ 7.0 | 3H |
Note: These are predicted values. Actual experimental values may vary slightly.
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, eight distinct signals are expected: six for the hexyl chain, one for the carbonyl carbon (C=O), and one for the trichloromethyl carbon (-CCl₃). The powerful electron-withdrawing effect of the three chlorine atoms significantly deshields the carbonyl carbon and the -CCl₃ carbon itself, shifting their signals substantially downfield.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C =O) | ~ 161.5 |
| Trichloromethyl (-C Cl₃) | ~ 93.0 |
| C-1' (O-C H₂-R) | ~ 69.0 |
| C-2' | ~ 31.0 |
| C-3' | ~ 28.0 |
| C-4' | ~ 25.2 |
| C-5' | ~ 22.3 |
| C-6' (-C H₃) | ~ 13.9 |
Note: These are predicted values based on analogous structures. chemicalbook.comchemicalbook.com
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the connectivity of the protons within the hexyl chain. Cross-peaks would be observed between adjacent protons, for example, between the signals for H-1' and H-2', H-2' and H-3', and so on, confirming the sequence of the alkyl chain. rsc.org
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This ¹H-¹³C correlation experiment maps protons to the carbons they are directly attached to. mdpi.com It would show a cross-peak connecting the ¹H signal at ~4.35 ppm to the ¹³C signal at ~69.0 ppm (C-1'), the ¹H signal at ~0.90 ppm to the ¹³C signal at ~13.9 ppm (C-6'), and so on for each C-H bond. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. rsc.org For this compound, the most critical correlation would be between the H-1' protons (~4.35 ppm) and the carbonyl carbon (~161.5 ppm). This three-bond correlation (H-C-O-C) is definitive proof of the ester linkage between the hexyl group and the trichloroacetate moiety. Other correlations, such as between H-1' and C-2', would further solidify the assignments.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. photothermal.comedinst.com They are instrumental in identifying the functional groups present.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared light by molecules, which induces vibrations in bonds that have a changing dipole moment. scitepress.org The spectrum of this compound is expected to be dominated by a very strong absorption band for the carbonyl (C=O) stretch. Due to the strong inductive electron-withdrawing effect of the -CCl₃ group, this band is shifted to a higher frequency (around 1770 cm⁻¹) compared to a typical alkyl ester (around 1735-1750 cm⁻¹). Other key absorptions include C-H stretching from the hexyl group and C-O and C-Cl stretching vibrations in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. scitepress.org Vibrations that cause a change in the polarizability of a bond are Raman active. For this compound, Raman spectroscopy would be particularly effective for observing the symmetric C-Cl stretching vibrations and the C-C backbone of the hexyl chain, which are often weak in the IR spectrum. The C=O stretch is also Raman active.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (asymmetric & symmetric) | -CH₃, -CH₂- | IR, Raman | 2850 - 2960 | Medium-Strong |
| C=O Stretch | Ester | IR | ~ 1770 | Very Strong |
| C-H Bend (scissoring & rocking) | -CH₂- | IR | 1450 - 1470 | Medium |
| C-O Stretch | Ester (C-O-C) | IR | 1150 - 1250 | Strong |
| C-Cl Stretch | -CCl₃ | IR, Raman | 700 - 850 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Studies
High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. europa.eu For this compound (C₈H₁₃Cl₃O₂), the calculated monoisotopic mass is 246.0008 Da. HRMS can confirm this value with high accuracy (typically within 5 ppm).
Electron Ionization (EI) mass spectrometry is used to study the fragmentation pathways of the molecule, which provides further structural evidence. The mass spectrum of this compound is recorded in the NIST database. nist.gov The molecular ion peak ([M]⁺˙) at m/z 246 is expected but may be weak or absent due to rapid fragmentation. The spectrum is characterized by several key fragment ions.
A prominent fragmentation pathway for esters containing a sufficiently long alkyl chain is the McLafferty rearrangement , which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon bond. This process results in the elimination of a neutral alkene (hexene, C₆H₁₂) and the formation of a charged enol radical cation of trichloroacetic acid. However, the most abundant peak observed in the spectrum is at m/z 84 , which corresponds to the hexene radical cation ([C₆H₁₂]⁺˙), suggesting that the charge is preferentially retained on the alkene fragment in this case.
Table 4: Major Fragment Ions in the EI-Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 163/165/167 | [Cl₃CCOOH]⁺˙ | C₂HCl₃O₂ | Product of McLafferty rearrangement (charge on acid fragment) |
| 117/119/121 | [CCl₃]⁺ | CCl₃ | Alpha-cleavage, loss of hexyl oxycarbonyl radical |
| 85 | [C₆H₁₃]⁺ | C₆H₁₃ | Cleavage of ester bond, loss of trichloroacetate radical |
| 84 | [C₆H₁₂]⁺˙ | C₆H₁₂ | McLafferty rearrangement (charge on alkene fragment) |
| 43 | [C₃H₇]⁺ | C₃H₇ | Fragmentation of the hexyl chain |
| 41 | [C₃H₅]⁺ | C₃H₅ | Fragmentation of the hexyl chain |
Source: Based on data from NIST WebBook. nist.gov
Advanced Chromatographic Techniques Coupled with Spectroscopic Detection for Purity Assessment and Identification
Chromatographic techniques are essential for separating this compound from reaction mixtures or complex matrices and for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for the analysis of a volatile and thermally stable compound like this compound. eurekakit.comresearchgate.net In this technique:
Gas Chromatography (GC): The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. Separation is achieved based on the compound's boiling point and its affinity for the column's stationary phase. This compound, being a moderately polar and volatile ester, would elute at a characteristic retention time under specific chromatographic conditions.
Mass Spectrometry (MS): As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The mass spectrometer then detects the ions based on their mass-to-charge ratio.
The coupling of these two techniques provides two independent pieces of data for identification: the retention time from the GC and the mass spectrum from the MS. This combination offers high sensitivity and specificity. The mass spectrum obtained can be compared to spectral libraries, such as the NIST library, for confident identification. nist.gov The purity of the sample can be determined from the GC chromatogram by integrating the peak area of the target compound relative to the total area of all eluted peaks.
Iv. Mechanistic Investigations of Chemical Transformations Involving Hexyl Trichloroacetate
Reaction Kinetics and Thermodynamic Analysis of Trichloroacetate (B1195264) Ester Reactivity
The kinetics of reactions involving trichloroacetate esters are markedly different from those of their non-halogenated analogs. The hydrolysis of these esters, for instance, can proceed through multiple pathways, with the dominant mechanism being highly sensitive to reaction conditions.
The acid-catalyzed hydrolysis of ethyl trichloroacetate has been shown to proceed via an A-BAC3 (acid-catalyzed, base-catalyzed, acyl-oxygen cleavage, termolecular) mechanism, which is uncommon for most esters that typically follow an AAC2 pathway. researchgate.netrsc.org This mechanism involves the initial attack of a water molecule on the neutral ester (a BAC3 step), forming a tetrahedral intermediate. This intermediate is then subject to acid-catalyzed decomposition. researchgate.netacs.org The rate of hydrolysis, therefore, shows a non-linear dependence on the hydronium ion concentration. acs.org
Kinetic studies on the neutral methanolysis of chloromethyl trichloroacetate suggest a BAC3 mechanism where methanol (B129727) acts as a general base catalyst. rsc.org The reactivity is significantly influenced by the solvent system, with the rate of hydrolysis being considerably faster in water than in methanol, highlighting the role of the nucleophile and solvent structure in the reaction kinetics. psu.edu
Thermodynamic analyses reveal that the hydrolysis of esters with electron-withdrawing groups is generally favorable. nih.gov The enthalpy of activation (ΔH‡) for the hydrolysis of phosphate (B84403) esters, a related class of compounds, is significantly lowered in aqueous DMSO compared to pure water, indicating that the transition state is better stabilized by the solvent mixture than the reactants. nih.gov A similar principle applies to trichloroacetate esters, where the highly polar transition state of nucleophilic attack is stabilized by polar solvents, influencing both the thermodynamics and kinetics of the reaction. brad.ac.uk
| Reaction | Ester | Catalyst/Medium | Rate Constant (k) | Activation Energy (Ea) / ΔH‡ | Reference |
| Acid-Catalyzed Hydrolysis | Ethyl Trichloroacetate | 1M HClO₄ (aq) | 3.29 x 10⁻⁴ l mol⁻¹ s⁻¹ (at 298 K) | - | rsc.org |
| Neutral Methanolysis | Chloromethyl Trichloroacetate | Acetonitrile-Methanol | Varies with solvent composition | ~40-50 kJ/mol | rsc.org |
| Alkaline Hydrolysis | Ethyl Benzoate (for comparison) | Ethanol-Water | Varies with solvent and temp | ~50-60 kJ/mol | ijsrst.com |
Catalytic Mechanisms in Trichloroacetate-Mediated Processes
Copper complexes are effective catalysts for transformations involving trichloroacetate esters, often proceeding through radical pathways. In these reactions, a copper(I) species initiates the process by abstracting a chlorine atom from the trichloroacetate ester. This generates a dichloro(alkoxycarbonyl)methyl radical and a copper(II) chloride species.
A plausible catalytic cycle for a copper-catalyzed atom transfer radical addition (ATRA) is as follows:
Initiation: A Cu(I) complex abstracts a chlorine atom from hexyl trichloroacetate to form a Cu(II)Cl species and the key radical intermediate, •CCl₂(CO₂Hexyl).
Propagation: The generated radical adds across the double bond of an olefin to form a new carbon-centered radical.
Termination/Chain Transfer: This new radical abstracts a chlorine atom from the Cu(II)Cl species, regenerating the Cu(I) catalyst and yielding the final 1:1 adduct. tandfonline.comuliege.be
This mechanism is central to reactions like the cyclization of unsaturated α-chloro β-keto esters and the addition of trichloroacetates to olefins. tandfonline.comresearchgate.net Recent studies have also demonstrated visible-light-driven copper catalysis for the dehalogenation of trichloroacetic acid, where copper plays multiple roles in photoexcitation and C–Cl bond activation. acs.orgresearchgate.net
The trichloroacetate group is pivotal in certain organocatalytic and acid-catalyzed reactions. While this compound itself is not typically an organocatalyst, its parent acid, trichloroacetic acid (TCA), is often used as a highly effective co-catalyst in reactions promoted by organic molecules. nih.govwikipedia.org
In organocatalysis, particularly in iminium catalysis, a primary or secondary amine catalyst condenses with an α,β-unsaturated aldehyde to form an iminium ion, lowering the molecule's LUMO and activating it for nucleophilic attack. Strong acids like TCA can facilitate catalyst turnover and enhance reactivity. acs.org
The acid-catalyzed hydrolysis of this compound follows the distinctive A-BAC3 mechanism. researchgate.netrsc.org The key steps are:
Nucleophilic Attack: A water molecule attacks the neutral carbonyl carbon, forming a tetrahedral intermediate, CCl₃C(OH)(O⁻)(OHexyl). perlego.com
Protonation: The anionic oxygen of the intermediate is protonated, yielding a neutral tetrahedral intermediate, CCl₃C(OH)₂(OHexyl).
Catalyzed Decomposition: This neutral intermediate undergoes a concerted general acid-general base catalyzed decomposition, where a hydronium ion protonates the hexoxy leaving group while a water molecule deprotonates one of the hydroxyls, leading to the expulsion of hexanol and the formation of trichloroacetic acid. researchgate.net
This pathway is favored over the standard AAC2 mechanism because the strong electron-withdrawing CCl₃ group disfavors the initial protonation of the carbonyl oxygen, making the attack of a neutral water molecule on the ester more competitive. acs.orgrsc.org
Transition Metal Catalysis (e.g., Copper-Mediated Reactions)
Elucidation of Radical Pathways in Trichloroacetate Ester Chemistry
The C–CCl₃ bond in this compound is relatively weak and susceptible to homolytic cleavage, making it an excellent precursor for radical reactions. Transition metals like ruthenium and copper are particularly effective at initiating these processes. acs.orgacs.org
In a typical ruthenium-catalyzed addition to an olefin (like 1-hexene), the mechanism involves:
Initiation: The Ru(II) catalyst, such as RuCl₂(PPh₃)₃, abstracts a chlorine atom from this compound to generate a •CCl₂(CO₂Hexyl) radical and a Ru(III) species. uliege.beacs.org
Propagation: The carbon-centered radical adds to the olefin in an anti-Markovnikov fashion, creating a new, more stable secondary radical.
Chain Transfer: This secondary radical abstracts a chlorine atom from the Ru(III) species, yielding the final product (e.g., hexyl 2,2,4-trichlorooctanoate) and regenerating the Ru(II) catalyst. acs.org
These radical reactions are characterized as atom transfer radical addition (ATRA) processes and proceed via a redox chain mechanism. uliege.be The high efficiency of the halogen atom transfer step from the oxidized metal complex to the radical intermediate minimizes side reactions like telomerization. uliege.be
Nucleophilic and Electrophilic Activation of the Trichloroacetate Moiety
The trichloroacetate group can be activated through both nucleophilic and electrophilic pathways, making it a versatile functional group in organic synthesis.
Nucleophilic Activation: The carbonyl carbon of this compound is highly electrophilic due to the powerful inductive effect (–I effect) of the three chlorine atoms. This makes it exceptionally susceptible to attack by nucleophiles. libretexts.orgwikipedia.orgyoutube.com In reactions like hydrolysis or aminolysis, a nucleophile (e.g., H₂O, OH⁻, or an amine) attacks the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent departure of the hexoxide (⁻O-Hexyl) or trichloroacetate (⁻OCOCCl₃) group depends on the reaction conditions, though acyl-oxygen cleavage is common. This enhanced electrophilicity is the basis for most of its reactions as an acylating agent. reddit.com
Electrophilic Activation: The trichloroacetyl group can itself be used to activate other molecules toward reactions. This is often achieved by first converting the ester to a more reactive species like trichloroacetyl chloride or trichloroacetic anhydride (B1165640). For instance, trichloroacetic anhydride can react with a nucleophilic site on a substrate, introducing the trichloroacetyl group, which then facilitates a subsequent transformation. In one example, the anhydride activates an N-cyano group for intramolecular cyclization. beilstein-journals.org Similarly, trichloroacetyl chloride is used as a strong electrophile to acylate electron-rich species like dihydropyridines. umich.edu While the ester is less reactive than the anhydride or acid chloride, it can participate in similar transformations under catalytic conditions, for example, in tin-catalyzed Mannich reactions with alkenyl trichloroacetates. beilstein-journals.org
V. Computational Chemistry Approaches to Hexyl Trichloroacetate
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. masterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and stability. researchgate.netajchem-a.com A smaller gap generally indicates higher reactivity. ajchem-a.com For hexyl trichloroacetate (B1195264), the electron-withdrawing trichloromethyl group significantly influences the energy of the LUMO, making the carbonyl carbon highly electrophilic.
Natural Bond Orbital (NBO) analysis is another valuable quantum chemical tool. It allows for the study of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. conicet.gov.ar In hexyl trichloroacetate, NBO analysis can quantify the delocalization of electron density and provide insights into the nature of the bonding within the molecule.
Table 1: Illustrative Quantum Chemical Data for a Model Ester System
| Computational Method | Basis Set | HOMO Energy (a.u.) | LUMO Energy (a.u.) | HOMO-LUMO Gap (eV) |
| HF | 3-21G | -0.09169 | -0.31379 | 8.340 |
| MP2 | 3-21G | -0.08263 | -0.30646 | 5.98 |
| DFT/B3LYP | 6-311G(d,p) | -0.04712 | -0.19799 | 4.105 |
| DFT/PBEPBE | 6-311G(d,p) | -0.07537 | -0.15974 | 2.295 |
Note: This table presents representative data for a model system to illustrate the outputs of quantum chemical calculations. Actual values for this compound would require specific computations. Data is sourced for illustrative purposes. researchgate.net
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics
Density Functional Theory (DFT) has become a widely used tool in computational chemistry for studying the mechanisms and energetics of chemical reactions due to its balance of accuracy and computational cost. mdpi.comosti.govnih.gov DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. osti.govnih.gov This allows for a detailed understanding of the reaction pathway and the determination of activation energies, which are critical for predicting reaction rates.
For this compound, DFT studies can elucidate the mechanisms of its various reactions, such as hydrolysis or reactions with nucleophiles. For instance, in the hydrolysis of esters, DFT can be used to compare different proposed mechanisms, such as those involving one or more water molecules in the rate-determining step. researchgate.net Studies on similar esters have shown that the reaction can proceed through a stepwise or concerted mechanism, and DFT can help determine which pathway is more favorable for this compound. mdpi.com
DFT calculations are also invaluable for understanding the role of catalysts in ester reactions. For example, in the metal-catalyzed reduction of esters, DFT can reveal the structure of the active catalytic species and the energetics of each step in the catalytic cycle, including the rate-limiting step. rsc.org Such insights are crucial for the design of more efficient catalysts.
Conformational Analysis using Molecular Mechanics and Ab Initio Methods
The three-dimensional structure and conformational flexibility of this compound are key to its reactivity and interactions. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. unicamp.br
Molecular mechanics (MM) is a computational method that is particularly well-suited for exploring the conformational space of large and flexible molecules like this compound. computational-chemistry.co.ukyale.edu MM methods use a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates. unicamp.br This allows for rapid screening of many different conformations to identify low-energy structures. computational-chemistry.co.uk
For more accurate energy calculations and to validate the results from molecular mechanics, ab initio and DFT methods are employed. researchgate.netkoreascience.kr These quantum mechanical methods provide a more rigorous description of the electronic structure and can more accurately determine the relative energies of different conformers. researchgate.netacs.org For esters, a key conformational feature is the relative orientation of the ester group, which can exist in syn and anti conformations. acs.orgrsc.org The preference for a particular conformation can be influenced by steric and electronic effects, as well as by the solvent environment. researchgate.netrsc.org The hexyl chain of this compound also introduces additional conformational flexibility, with different gauche and anti arrangements of the carbon-carbon single bonds. sinica.edu.tw
Table 2: Representative Conformational Energy Data for a Simple Ester
| Conformer | Dihedral Angle (O=C-O-C) | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Acetonitrile |
| s-trans | 180° | 0.00 | 0.00 |
| s-cis | 0° | 1.50 | 0.85 |
Note: This table provides illustrative data for a simple ester to demonstrate the type of information obtained from conformational analysis. The values are representative and not specific to this compound. The change in relative energy with solvent polarity highlights the importance of environmental effects. rsc.org
Predictive Modeling of Reactivity and Selectivity in Trichloroacetate Ester Chemistry
Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, is a powerful approach for forecasting the reactivity and other properties of chemicals based on their molecular structure. numberanalytics.comnih.gov These models establish a mathematical relationship between a set of molecular descriptors and a specific activity or property. nih.gov
In the context of trichloroacetate ester chemistry, QSAR models can be developed to predict various aspects of reactivity, such as hydrolysis rates or the selectivity of reactions. researchgate.netepa.gov The first step in building a QSAR model is to calculate a wide range of molecular descriptors for a series of related compounds. These descriptors can encode information about the molecule's topology, geometry, and electronic properties. nih.govresearchgate.net
Genetic algorithms and multiple linear regression are often used to select the most relevant descriptors and to build the predictive model. nih.gov The resulting QSAR model can then be used to predict the reactivity of new or untested trichloroacetate esters, including this compound. This can be particularly useful for screening large numbers of compounds for desired properties or for prioritizing experimental work. mdpi.com For example, a QSAR model could be developed to predict the rate of hydrolysis of various trichloroacetate esters under specific conditions, which would be valuable for assessing their environmental fate. numberanalytics.comresearchgate.net
Vi. Environmental Transformation and Physicochemical Fate of Trichloroacetate Esters
Abiotic Degradation Pathways in Environmental Compartments
Abiotic degradation refers to the transformation of a chemical through non-biological processes. For trichloroacetate (B1195264) esters, these pathways primarily include hydrolysis, photolysis, and redox reactions, which can occur in soil and aquatic environments. up.pt
Hydrolysis is a significant abiotic degradation pathway for carboxylic acid esters, involving the cleavage of the ester bond by reaction with water to yield a carboxylic acid and an alcohol. In the case of hexyl trichloroacetate, hydrolysis would produce trichloroacetic acid and hexanol. The rate and mechanism of hydrolysis are influenced by pH and the chemical structure of the ester.
Trichloroacetate esters can undergo hydrolysis through several mechanisms:
Neutral Hydrolysis : This occurs via the direct attack of a water molecule on the carbonyl carbon of the ester. For esters with strongly electron-withdrawing groups like the trichloromethyl group, this pathway can be significant.
Acid-Catalyzed Hydrolysis : In acidic conditions, the reaction is catalyzed by hydronium ions (H₃O⁺). The typical mechanism for many esters is the A_AC_2 (acid-catalyzed, acyl-oxygen fission, bimolecular) mechanism. However, for esters with electronegative substituents like ethyl trichloroacetate, studies have shown a more complex, non-linear relationship with acid concentration, suggesting a mechanism involving a tetrahedral intermediate (T⁰) that undergoes a concerted general base-general acid-catalyzed decomposition. acs.orgresearchgate.net This is sometimes referred to as an A-B_AC_3 mechanism. researchgate.net
Base-Catalyzed Hydrolysis : Under alkaline conditions, the ester is attacked by a hydroxide (B78521) ion (OH⁻). This process, known as saponification, typically follows the B_AC_2 (base-catalyzed, acyl-oxygen fission, bimolecular) mechanism and is generally faster than neutral or acid-catalyzed hydrolysis for most esters.
The electron-withdrawing nature of the three chlorine atoms on the acetyl group makes the carbonyl carbon of this compound more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions, influencing the rate of hydrolysis. adventchembio.com
Table 1: Summary of Hydrolysis Mechanisms for Trichloroacetate Esters
| Mechanism Type | Description | Catalyst | Key Features |
|---|---|---|---|
| Neutral Hydrolysis | Direct reaction with water. | None (water acts as nucleophile) | Rate is pH-independent in the neutral range. |
| Acid-Catalyzed (A_AC_2 / A-B_AC_3) | Protonation of the carbonyl oxygen followed by nucleophilic attack by water. | Acid (H₃O⁺) | For trichloroacetate esters, the mechanism can be complex, involving a tetrahedral intermediate. researchgate.net |
| Base-Catalyzed (B_AC_2) | Nucleophilic attack by a hydroxide ion on the carbonyl carbon. | Base (OH⁻) | Generally the most rapid hydrolysis pathway for esters. |
Photochemical degradation, or photolysis, involves the breakdown of chemicals by light energy, particularly ultraviolet (UV) radiation from the sun. up.pt While direct photolysis of the ester might occur, a more studied pathway involves the photocatalytic degradation of trichloroacetate (TCA), the hydrolysis product.
In aqueous titanium dioxide (TiO₂) suspensions, which serve as a model for naturally occurring mineral surfaces, trichloroacetate (CCl₃CO₂⁻) has been shown to undergo photocatalytic degradation. acs.org The proposed mechanism involves decarboxylation, where the molecule loses a carboxyl group to form other products. acs.org This suggests that if this compound hydrolyzes to TCA in sunlit surface waters or on soil surfaces, the resulting TCA could be degraded photochemically. acs.org The process can lead to the formation of intermediates such as oxalate. acs.org
Chemical reduction and oxidation (redox) reactions can contribute to the transformation of trichloroacetate esters in specific environmental settings.
Reduction : Reductive dehalogenation is a process where a halogen atom is removed from a molecule and replaced with a hydrogen atom. While abiotic degradation of trichloroacetic acid (TCA) is generally slow under typical environmental conditions, rapid reductive dehalogenation can occur in the presence of strong reductants. cabidigitallibrary.org For instance, zero-valent iron (Fe⁰), which can be present in anoxic environments, can act as a reductant for halogenated compounds. cabidigitallibrary.org This pathway would be relevant for the TCA formed from the hydrolysis of this compound.
Oxidation : Advanced oxidation processes, often involving highly reactive species like hydroxyl radicals (•OH), can degrade organic compounds. These radicals can be generated photochemically (e.g., TiO₂ photocatalysis). acs.org The oxidation of the trichloroacetate moiety can lead to its mineralization into carbon dioxide and chloride ions. acs.org
Photochemical Degradation under Simulated Environmental Conditions
Biotic Transformation Mechanisms
Biotic transformation involves the degradation of chemical compounds by living organisms, primarily microorganisms and their enzymes. mdpi.com This is a major pathway for the ultimate breakdown of trichloroacetate esters in the environment. researchgate.net
The microbial degradation of a trichloroacetate ester like this compound is expected to proceed in a stepwise manner. The initial step is likely the hydrolysis of the ester bond by microbial esterases, releasing hexanol and trichloroacetic acid (TCA). Both of these products can then be further metabolized by microorganisms.
Numerous studies have documented the microbial degradation of TCA in soil and water. nih.gov This breakdown is most rapid under conditions that favor high microbial activity, such as warm and moist environments. nih.gov The process often involves a lag period, after which rapid degradation occurs as microbial populations capable of metabolizing TCA become established. nih.gov The primary mechanism is dehalogenation, where microbes remove the chlorine atoms from the TCA molecule. mdpi.com Various aerobic and anaerobic bacteria have been identified that can utilize TCA as a carbon and energy source. mdpi.com
Table 2: Examples of Microorganisms Involved in Trichloroacetic Acid (TCA) Degradation
| Microorganism | Environment/Source | Key Finding | Reference |
|---|---|---|---|
| Lysinibacillus boronitolerans | Marine Environment | Capable of degrading TCA by producing dehalogenase enzymes. | mdpi.com |
| Ralstonia sp. TCAA-2 | Coastal Bay | Isolated for its ability to biodegrade TCA. | mdpi.com |
| Rhizobium sp. RC1 | Soil | Characterized for its dehalogenase enzyme functions. | mdpi.com |
| Pseudomonas sp. | Not specified | Can degrade 1,1,2,2-tetrachloroethane (B165197) to 2,2,2-trichloroacetate, which is further metabolized. | usgs.gov |
Specific enzymes produced by microorganisms are responsible for the key steps in the degradation of trichloroacetate esters. The two main classes of enzymes involved are esterases and dehalogenases.
Esterases (Carboxylesterases) : These enzymes catalyze the hydrolysis of ester bonds. mdpi.comnih.gov A microbial esterase would cleave this compound into hexanol and trichloroacetic acid. Esterases are widespread in nature and exhibit a characteristic α/β hydrolase fold structure with a catalytic triad (B1167595) (commonly Ser-His-Asp) in their active site that facilitates the hydrolytic cleavage. mdpi.com
Dehalogenases : These enzymes are crucial for the breakdown of halogenated organic compounds like TCA. mdpi.com They catalyze the cleavage of carbon-halogen bonds, which is often the rate-limiting step in the degradation of these persistent pollutants. mdpi.com Halocarboxylic acid dehalogenases act on the TCA molecule, removing chlorine atoms and making the resulting molecule less toxic and more readily available for further metabolism, eventually leading to its incorporation into central metabolic pathways. cabidigitallibrary.orgmdpi.com
Table 3: Key Enzymes in the Biotransformation of Trichloroacetate Esters
| Enzyme Class | Function | Substrate (in this context) | Products |
|---|---|---|---|
| Esterase | Catalyzes the hydrolytic cleavage of the ester bond. mdpi.com | This compound | Hexanol and Trichloroacetic acid |
| Dehalogenase | Catalyzes the cleavage of the carbon-halogen bond. mdpi.com | Trichloroacetic acid | Dichloroacetic acid and subsequent less halogenated compounds |
Vii. Future Research Directions and Emerging Applications of Hexyl Trichloroacetate
Development of Hexyl Trichloroacetate (B1195264) as a Versatile Synthetic Reagent for Complex Molecule Synthesis
The synthesis of complex organic molecules is a cornerstone of modern chemistry, crucial for the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com Hexyl trichloroacetate is emerging as a potentially valuable reagent in this field. The trichloroacetate group can serve as a leaving group or be transformed into other functional groups, offering strategic advantages in multi-step syntheses.
Future research is anticipated to focus on leveraging this compound in sophisticated synthetic strategies. One promising area is its application in aldol-type reactions, which are fundamental for creating carbon-carbon bonds and building molecular complexity. numberanalytics.comnumberanalytics.com The specific properties of the hexyl ester, such as its solubility and reactivity, may offer advantages in controlling reaction conditions and improving yields. Researchers are exploring how different ester groups influence the stereoselectivity of these reactions, a critical factor in synthesizing chiral molecules with specific biological activities.
Furthermore, the development of novel synthetic methodologies, such as "clip-off" chemistry where target molecules are excised from larger, pre-organized structures like covalent organic frameworks (COFs), presents new opportunities. miragenews.com The trichloroacetate moiety could be incorporated into these frameworks and later cleaved to release complex macrocycles, streamlining what are typically long and arduous synthetic processes. miragenews.com The exploration of this compound in these advanced, strategic approaches to synthesis is a key direction for future investigation. nih.gov
Exploration of Trichloroacetate Esters in Novel Catalytic Systems
The field of catalysis is continuously seeking more efficient, selective, and environmentally benign methods to drive chemical reactions. Trichloroacetate esters, including this compound, are being investigated for their potential roles in new catalytic systems. thieme-connect.de The reactivity of the C-Cl bonds and the ester functionality makes them suitable candidates for a variety of catalytic transformations.
A significant area of research involves the use of trichloroacetic acid (TCA) and its derivatives to control the activity of catalysts in situ. acs.org For instance, TCA can act as a chemical "fuel" in dissipative systems, where its controlled decomposition can temporarily switch a catalyst "on" or "off." acs.org This temporal control over a reaction is a sophisticated goal in catalysis. The hexyl ester could offer a way to fine-tune the delivery and decomposition rate of the trichloroacetate fuel, providing more precise control over the catalytic cycle.
Additionally, research into visible-light-driven catalysis has shown that copper complexes can effectively catalyze the dehalogenation of trichloroacetic acid. researchgate.netacs.org This process not only breaks down a pollutant but can also selectively form synthetically useful compounds like monochloroacetic acid. acs.org Future studies may explore using this compound as a substrate in similar photocatalytic systems, potentially leading to new green chemistry applications. The development of chiral catalysts for asymmetric synthesis is another promising frontier, where trichloroacetate derivatives have been used to produce chiral esters with high enantiopurity. nih.gov
Advanced Materials Science Applications Derived from Trichloroacetate Chemistry
Materials science is an inherently interdisciplinary field that seeks to design and create new materials with unique properties. unige.it The chemistry of trichloroacetates is providing a platform for the development of advanced functional materials.
One emerging application is in the creation of "smart" materials that respond to chemical stimuli. Research has demonstrated that trichloroacetic acid can fuel out-of-equilibrium systems, leading to transient changes in material states, such as sol-gel transitions. acs.org By incorporating this compound into polymer or gel networks, it might be possible to create materials that change their structure or properties in a controlled, temporary manner. Such materials could have applications in drug delivery, soft robotics, or as recyclable electrical welds. acs.org
Furthermore, the formation of molecular crystals with specific electronic or optical properties is another active area of research. Anilinium trichloroacetate, for example, has been studied for its nonlinear optical properties. dntb.gov.ua This suggests that by pairing the trichloroacetate anion with different organic or inorganic cations, a wide range of crystalline materials with tailored functionalities could be designed. The hexyl group in this compound could be modified to influence crystal packing and intermolecular interactions, providing a route to new materials for applications in photonics and electronics. unige.it There is also potential for designing novel ionic materials derived from trichloroacetates for use in energy devices like perovskite solar cells. rsc.org
Interdisciplinary Research at the Interface of Synthetic Chemistry and Environmental Science
The intersection of synthetic chemistry and environmental science offers opportunities to develop solutions to pressing environmental challenges. ndhu.edu.twhkust.edu.hkucsb.edu Trichloroacetic acid is a known environmental contaminant, often formed as a degradation product of certain industrial chemicals. acs.org This has spurred interdisciplinary research aimed at both understanding its fate in the environment and developing methods for its remediation.
A key research direction is the development of advanced catalytic methods for the degradation of trichloroacetates. acs.org For example, visible-light-driven photocatalysis using materials like titanium dioxide (TiO2) can break down trichloroacetate in water. acs.org Recent studies have focused on making this process more efficient by using copper catalysts that can selectively convert TCA into less harmful or even synthetically valuable chemicals. acs.org This approach turns a remediation process into a value-added chemical transformation, a core principle of green chemistry.
Future research will likely focus on applying these synthetic remediation strategies to real-world environmental samples. This involves designing robust catalytic systems that can operate in complex mixtures and under variable conditions. The study of how different trichloroacetate esters, such as this compound, behave and degrade under these conditions is crucial for developing comprehensive environmental models and effective cleanup technologies. This collaborative effort between synthetic chemists and environmental scientists is essential for creating sustainable solutions to pollution. acs.org
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₈H₁₃Cl₃O₂ |
| Molecular Weight | 247.547 g/mol |
| CAS Registry Number | 37587-86-3 |
| IUPAC Standard InChI | InChI=1S/C8H13Cl3O2/c1-2-3-4-5-6-13-7(12)8(9,10,11)/h2-6H2,1H3 |
| IUPAC Standard InChIKey | UJGLOWVVUOBEJU-UHFFFAOYSA-N |
Source: NIST WebBook nist.gov
Table 2: Summary of Future Research Directions for Trichloroacetate Esters
| Research Area | Focus | Potential Applications |
|---|---|---|
| Complex Molecule Synthesis | Use in strategic reactions like aldol (B89426) additions and "clip-off" chemistry. | Development of new pharmaceuticals and advanced organic materials. numberanalytics.commiragenews.com |
| Novel Catalytic Systems | Acting as a fuel for chemical switches and as a substrate in photocatalysis. | Precise control over chemical reactions, green chemistry, and synthesis of chiral molecules. acs.orgacs.orgnih.gov |
| Advanced Materials Science | Creation of responsive gels and functional molecular crystals. | Smart materials, soft robotics, and materials for optics and electronics. acs.orgdntb.gov.ua |
| Environmental Science | Catalytic degradation and transformation of trichloroacetate pollutants. | Water remediation technologies and sustainable chemical production. acs.orgacs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
